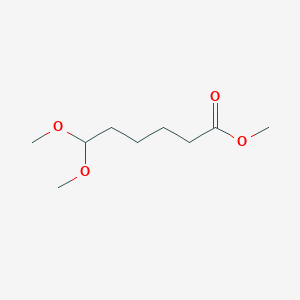

Methyl 6,6-dimethoxyhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6,6-dimethoxyhexanoate (CAS 25176-55-0) is an aliphatic ester featuring two methoxy groups at the 6-position of the hexanoate backbone. It is synthesized via ozonolytic cleavage of cyclohexene, followed by methanolysis and acid-catalyzed workup, yielding 78–83% under mild conditions . The compound is characterized by its molecular formula C₉H₁₈O₄, molecular weight 190.24 g/mol, and boiling point 87–91°C/1.5 mm . Its synthetic utility lies in its role as a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemicals, owing to its stability and functionalizability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6,6-dimethoxyhexanoate, and what intermediates are involved?

this compound is synthesized via ozonolytic cleavage of cyclohexene derivatives followed by reductive workup. For example, cyclohexene ozonolysis with dimethyl sulfide or trimethyl phosphite generates methyl 6-oxohexanoate, which undergoes acetalization with methanol under acidic conditions to yield the dimethoxy derivative . Key intermediates include 6-oxohexanoate esters, which are stabilized as acetals to prevent undesired side reactions. Purification typically involves column chromatography using silica gel and solvents like hexane/ethyl acetate mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H-NMR : Peaks for methoxy groups (δ 3.2–3.4 ppm) and ester methyl groups (δ 3.6–3.7 ppm).

- ¹³C-NMR : Signals for carbonyl carbons (δ 170–175 ppm) and acetal carbons (δ 100–110 ppm). Infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .

Q. How is this compound applied in organic synthesis?

The compound serves as a masked carbonyl intermediate. For example, the acetal group can be hydrolyzed under mild acidic conditions to regenerate ketones for subsequent reactions like Grignard additions or reductions. This strategy is useful in multi-step syntheses of pharmaceuticals and natural products requiring controlled reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in this compound synthesis?

- Catalyst selection : Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) for efficient acetalization.

- Solvent system : Methanol as both solvent and reactant ensures high conversion rates.

- Temperature control : Reflux (65–70°C) balances reaction speed and byproduct minimization.

- Workup : Neutralization with NaHCO₃ followed by extraction with diethyl ether improves purity . Yield improvements (up to 94%) are achieved by iterative adjustments to stoichiometry and reaction time .

Q. How do contradictory data on ozonolysis workup reagents (dimethyl sulfide vs. trimethyl phosphite) impact product integrity?

Dimethyl sulfide reduces ozonides to aldehydes, while trimethyl phosphite favors ketone formation. In this compound synthesis, dimethyl sulfide ensures selective reduction of the ozonide intermediate to 6-oxohexanoate, whereas phosphite may lead to over-reduction or side products. Researchers must validate reagent compatibility via thin-layer chromatography (TLC) and GC-MS to resolve discrepancies .

Q. What analytical strategies address challenges in quantifying trace impurities in this compound?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–220 nm) separate dimethoxy derivatives from unreacted precursors.

- Gas Chromatography (GC) : Detects volatile byproducts like residual methanol or dimethyl sulfide.

- Karl Fischer titration : Measures water content to prevent acetal hydrolysis during storage .

Q. Methodological Notes

Comparaison Avec Des Composés Similaires

b. 6,6-Dimethoxyhexanal (CAS 55489-11-7)

- Structure : An aldehyde analog with dimethoxy groups at the 6-position.

- Synthesis: Derived from the same ozonolysis protocol but isolated before esterification .

- Key Differences :

c. Methyl 6-(2,5-Dimethoxyphenyl)hexanoate

- Structure : Aromatic phenyl substituent at the 6-position.

- Synthesis : Involves mercury-mediated reduction of a ketone intermediate, yielding 94% as a yellow oil .

- Key Differences :

d. Methyl 6-Dimethoxyphosphoryl-5-oxo-hexanoate (CAS 104227-38-5)

- Structure : Phosphoryl and ketone groups at the 5- and 6-positions.

- Synthesis: Not detailed in evidence but likely involves phosphorylation steps .

- Higher molecular weight (252.20 g/mol) and specialized applications in medicinal chemistry .

Physical and Chemical Properties

| Property | Methyl 6,6-Dimethoxyhexanoate | Methyl 6-Oxohexanoate | 6,6-Dimethoxyhexanal |

|---|---|---|---|

| Molecular Formula | C₉H₁₈O₄ | C₇H₁₂O₃ | C₈H₁₆O₃ |

| Molecular Weight (g/mol) | 190.24 | 144.17 | 160.21 |

| Boiling Point (°C/mmHg) | 87–91/1.5 | Not reported | 80–82/1.75 |

| Key Functional Groups | Ester, dimethoxy | Ester, ketone | Aldehyde, dimethoxy |

| Stability | High (steric hindrance) | Moderate (ketone) | Low (aldehyde) |

| Synthetic Yield (%) | 78–83 | 65–70 | 68–70 |

Méthodes De Préparation

Acid-Catalyzed Methoxylation

Stepwise Synthesis from 6-Methyl-5-Hepten-2-One

A patent-pending method adapts methoxylation techniques used for synthesizing structurally related aldehydes . While originally designed for 6-methoxy-2,6-dimethylheptanal, the protocol can be modified for methyl 6,6-dimethoxyhexanoate:

-

Methoxylation :

-

Oxidation and Esterification :

Challenges and Solutions

-

Side Reactions : Competing hydration reactions may occur, necessitating strict control of water content. Anhydrous sodium sulfate (Na₂SO₄) is used during workup to absorb residual moisture .

-

Yield Enhancement : Recycling unreacted starting materials via distillation improves overall yield to ~63% .

Copper-Catalyzed Allylic Oxidation

Adaptability to Target Compound

Modifying the substrate to include methoxy groups at the sixth carbon position could enable direct synthesis of this compound. However, this remains theoretical and requires empirical validation.

Comparative Analysis of Preparation Methods

Propriétés

Formule moléculaire |

C9H18O4 |

|---|---|

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

methyl 6,6-dimethoxyhexanoate |

InChI |

InChI=1S/C9H18O4/c1-11-8(10)6-4-5-7-9(12-2)13-3/h9H,4-7H2,1-3H3 |

Clé InChI |

ZMCUZECDVIZKOG-UHFFFAOYSA-N |

SMILES canonique |

COC(CCCCC(=O)OC)OC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.